3-Chloro-6-iodo-2-methylpyridine
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Overview
Description
3-Chloro-6-iodo-2-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 3rd and 6th positions, respectively, and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-6-iodo-2-methylpyridine can be synthesized through several methods, including halogenation and cross-coupling reactions. One common method involves the halogenation of 2-methylpyridine, followed by selective iodination and chlorination. The reaction conditions typically involve the use of halogenating agents such as iodine and chlorine in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-iodo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-6-iodo-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-iodo-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-iodo-6-methylpyridine
- 3-Iodo-2-methoxy-5-methylpyridine
- 2,5-Dichloro-4-iodo-3-methoxypyridine
- 6-Chloro-5-iodopyridin-2-amine
Uniqueness
3-Chloro-6-iodo-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C6H5ClIN |
---|---|
Molecular Weight |
253.47 g/mol |
IUPAC Name |
3-chloro-6-iodo-2-methylpyridine |
InChI |
InChI=1S/C6H5ClIN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 |
InChI Key |
YMYZHOMSQWGDDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)Cl |
Origin of Product |
United States |
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